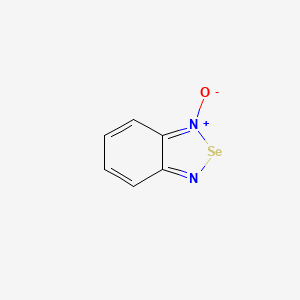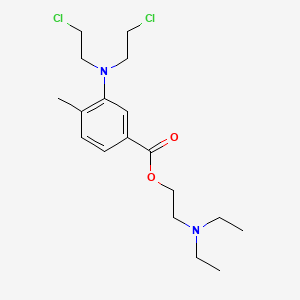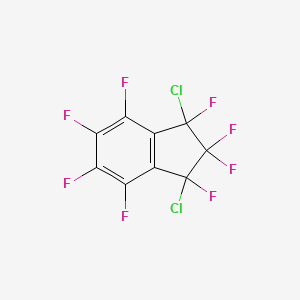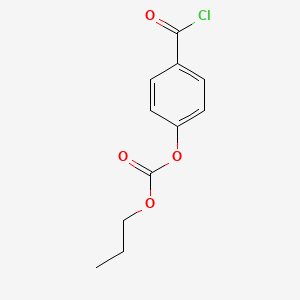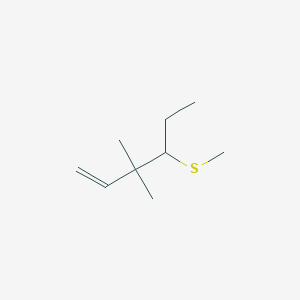![molecular formula C11H18S3 B14628938 2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- CAS No. 56651-14-0](/img/structure/B14628938.png)
2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- is a chemical compound with the molecular formula C11H20S3 It is a derivative of cyclopropene, characterized by the presence of thione and tert-butylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- typically involves the reaction of cyclopropene derivatives with sulfur-containing reagents. . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The tert-butylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structural features make it a subject of study in biochemical research, particularly in understanding enzyme interactions and protein modifications.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- involves its interaction with molecular targets through its reactive thione and tert-butylthio groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function. The pathways involved in these interactions are still under investigation, but they are believed to involve thiol-disulfide exchange reactions and other redox processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)-: This compound has a similar cyclopropene core but with ketone groups instead of thione and tert-butylthio groups.
Cyclopropanone, 2,3-bis(1,1-dimethylethyl)-trans-: Another related compound with a cyclopropane core and ketone groups.
Uniqueness
2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- is unique due to the presence of both thione and tert-butylthio groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
56651-14-0 |
|---|---|
Formule moléculaire |
C11H18S3 |
Poids moléculaire |
246.5 g/mol |
Nom IUPAC |
2,3-bis(tert-butylsulfanyl)cycloprop-2-ene-1-thione |
InChI |
InChI=1S/C11H18S3/c1-10(2,3)13-8-7(12)9(8)14-11(4,5)6/h1-6H3 |
Clé InChI |
BPQCYGPLHCSBAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1=C(C1=S)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14628859.png)
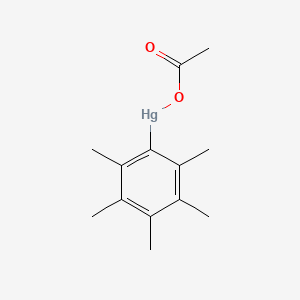
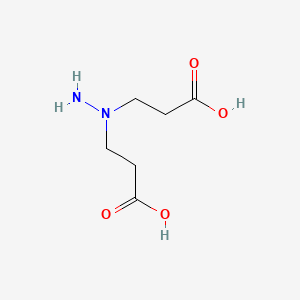
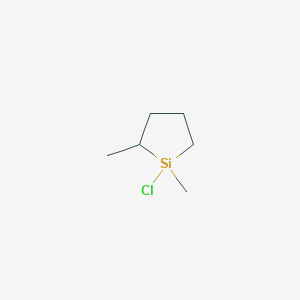
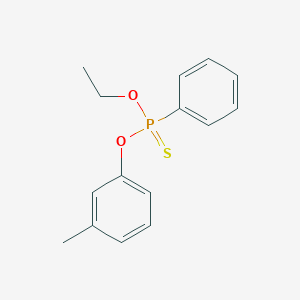
![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
